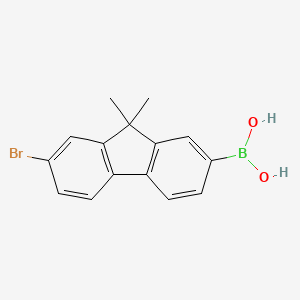

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Overview

Description

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid: is a boronic acid derivative of 9,9-dimethylfluoren-2-yl. It is a white to off-white powder that is soluble in water, methanol, and ethanol . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of fluorenyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dimethylfluorene followed by borylation. The bromination step introduces the bromine atom at the 7-position of the fluorene ring, while the borylation step introduces the boronic acid group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid undergoes various types of reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne.

Stille Coupling: Uses a palladium catalyst and an organotin reagent.

Major Products: The major products formed from these reactions are various fluorene-based compounds, such as fluorene-2-ylboronic acid, fluorene-2-ylboronic esters, and fluorene-2-ylboronic amides .

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis:

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid serves as a versatile reagent in various palladium-catalyzed cross-coupling reactions such as:

- Suzuki-Miyaura Coupling: Used for forming biaryl compounds.

- Sonogashira Coupling: Facilitates the coupling of aryl halides with alkynes.

- Stille Coupling: Involves organotin reagents for synthesizing complex organic molecules.

Through these reactions, it can produce various fluorene-based compounds, including fluorene-2-ylboronic acids and esters.

2. Drug Development:

The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes. Its unique structural features enable it to participate in reactions that lead to biologically active compounds.

3. Enzyme Inhibition Studies:

Research has demonstrated that this compound can effectively inhibit specific serine proteases. This characteristic makes it a valuable lead compound for developing protease inhibitors, which are crucial in therapeutic applications against various diseases.

Case Studies

Case Study 1: Enzyme Interaction

In studies examining the inhibitory effects of boronic acids on proteases, this compound showed significant inhibition of specific serine proteases. This demonstrates its potential as a lead compound for developing new therapeutics targeting protease-related pathways.

Case Study 2: Cross-Coupling Reactions

Research highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions. It successfully participated in forming biaryl compounds with significant biological relevance, with optimized reaction conditions enhancing yield and selectivity.

Mechanism of Action

The mechanism by which 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

- Fluorene-2-ylboronic acid

- Fluorene-2-ylboronic esters

- Fluorene-2-ylboronic amides

- Fluorene-2-ylboronic acid anhydrides

Uniqueness: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Biological Activity

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid (CAS No. 1213768-48-9) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and a boronic acid functional group, which contribute to its biological activity and utility in various chemical reactions.

- Molecular Formula : C₁₅H₁₄BBrO₂

- Molecular Weight : 316.985 g/mol

- Solubility : Soluble in water, methanol, and ethanol.

- Melting Point : High melting point, indicating stability under ambient conditions.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 9,9-Dimethylfluorene : Introduction of a bromine atom at the 7-position.

- Borylation : Addition of a boronic acid group at the 2-position.

These steps can be optimized for yield and efficiency in both laboratory and industrial settings .

The primary mechanism by which this compound exerts its biological effects is through its role as a reagent in palladium-catalyzed cross-coupling reactions. This allows it to form various fluorene-based compounds that may exhibit biological activity .

Applications in Research

- Drug Development : The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes .

- Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

- Organic Synthesis : As a versatile reagent, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Interaction

In a study examining the inhibitory effects of boronic acids on proteases, this compound was shown to effectively inhibit specific serine proteases, demonstrating its potential as a lead compound for developing protease inhibitors .

Case Study 2: Cross-Coupling Reactions

Research has highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions, where it successfully participated in forming biaryl compounds with significant biological relevance. The reaction conditions were optimized to enhance yield and selectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Bromine and boronic acid groups | Versatile reagent for cross-coupling |

| Fluorene-2-ylboronic acid | Boronic acid group only | Limited reactivity compared to brominated version |

| Fluorene derivatives with other halogens | Varies based on halogen substitution | Different reactivity profiles |

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization techniques for 7-bromo-9,9-dimethylfluoren-2-yl-boronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated fluorene precursors and boronic acid derivatives. For example, phosphoramidite chemistry (solid-phase synthesis) is effective for introducing boronic acid groups into oligodeoxynucleotides (ODNs) . Characterization should include and NMR to confirm boronic acid functionality and X-ray crystallography to resolve structural ambiguities. Fluorene derivatives with bulky substituents (e.g., 9,9-dimethyl groups) may require optimized crystallization conditions .

Q. How do pH and solvent conditions affect the stability and reactivity of this boronic acid in aqueous solutions?

- Methodological Answer : Boronic acids undergo pH-dependent equilibria between trigonal (neutral) and tetrahedral (anionic) forms. For this compound, stability in aqueous media is optimal near physiological pH (7.4), where boronate ester formation with diols is reversible . Buffered solutions (e.g., phosphate buffer) minimize decomposition. Avoid prolonged exposure to alkaline conditions (>pH 9), which promote hydrolysis of the boronic acid group .

Q. What are its primary applications in organic synthesis and materials science?

- Methodological Answer : The compound serves as a bifunctional building block in Suzuki-Miyaura cross-coupling due to its bromo and boronic acid groups. It enables the synthesis of π-conjugated polymers for organic electronics (e.g., OLEDs) . The fluorene core enhances photoluminescence, making it useful in fluorescent sensors when paired with diol-binding boronic acid moieties .

Advanced Research Questions

Q. How can this compound be integrated into dynamic DNA-templated ligation systems?

- Methodological Answer : The boronic acid group can form reversible boronate esters with ribonucleotide diols in ODNs. Design a template (e.g., 14-mer ODN3) to align the boronic acid-terminated ODN1 and ribonucleotide-containing ODN2. Monitor ligation efficiency via gel electrophoresis under varying pH (6.5–8.5) and temperature (20–40°C). The reaction reversibility allows error correction in synthetic genetic systems .

Q. What strategies enhance its fluorescence properties for diol sensing in physiological conditions?

- Methodological Answer : Modify the fluorene core with electron-donating/withdrawing groups to tune emission wavelengths. For example, isoquinolinylboronic acids exhibit fluorescence quenching upon diol binding due to intramolecular charge transfer . Test binding kinetics (e.g., ) using stopped-flow spectroscopy with D-fructose (high affinity) and D-glucose (low affinity) to validate sensor selectivity .

Q. How does this boronic acid compare to others in anticancer drug design (e.g., tubulin inhibition)?

- Methodological Answer : Fluorene-boronic acid hybrids mimic combretastatin’s structure, enabling tubulin polymerization inhibition. Evaluate cytotoxicity via IC assays (e.g., glioblastoma cell lines) and compare to combretastatin A-4. Use COMPARE analysis to assess mechanistic differences. Note that carboxylic acid analogs lack potency, highlighting boron’s critical role .

Q. How can contradictions in diol-binding affinity data be resolved experimentally?

- Methodological Answer : Discrepancies arise from kinetic () vs. thermodynamic () measurements. Use stopped-flow kinetics to determine (fast-binding sugars like D-fructose: ~10 Ms) and isothermal titration calorimetry (ITC) for . Address pH effects (e.g., pKa ~7.6) that alter boronate formation .

Q. What experimental design optimizes its use in Suzuki-Miyaura cross-coupling?

- Methodological Answer : Employ mixed-variable optimization (ligand, base, solvent) using surrogate models (e.g., Bayesian optimization). Test Pd catalysts (e.g., Pd(PPh)) with aryl halides (X) and ligands (e.g., SPhos) in solvents like THF. A design space of 3,696 combinations can be narrowed via high-throughput screening .

Q. How do secondary interactions influence its selectivity for glycoproteins?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic effects) reduce selectivity. Use surface plasmon resonance (SPR) with AECPBA-functionalized surfaces to quantify glycoprotein binding. Mitigate interference by adjusting buffer ionic strength or adding competing agents (e.g., sorbitol) .

Properties

IUPAC Name |

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZUULREWZKGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213768-48-9 | |

| Record name | (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.